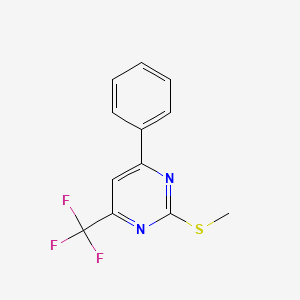

![molecular formula C22H26N2O3S B12162075 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12162075.png)

1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one, with the chemical formula C₂₂H₂₆N₂O₃S, is a fascinating compound. It belongs to the class of pyrrolin-2-ones and exhibits intriguing pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.

準備方法

Synthetic Routes:: The compound can be synthesized through various routes. One common method involves the reaction of 2-thiophenecarbonyl chloride with 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-pyrrolin-2-one. The resulting intermediate undergoes cyclization to form the target compound.

Reaction Conditions::- Reactants: 2-thiophenecarbonyl chloride, 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-pyrrolin-2-one

- Solvent: Organic solvent (e.g., dichloromethane)

- Temperature: Room temperature

- Catalyst: Base (e.g., triethylamine)

Industrial Production:: While research laboratories often use the synthetic route described above, industrial production may involve more efficient and scalable methods. Consultation with chemical manufacturers and patent databases can provide additional insights.

化学反応の分析

反応の種類:: 1-[2-(ジエチルアミノ)エチル]-3-ヒドロキシ-5-(4-メチルフェニル)-4-(2-チエニルカルボニル)-3-ピロリン-2-オンは、いくつかの化学反応に関与します。

酸化: 様々な酸化生成物を生成する酸化反応を起こす可能性があります。

置換: カルボニル基とチオフェン基で求核置換反応が起こります。

還元: カルボニル基または他の官能基の還元が可能です。

酸化: 過マンガン酸カリウム(KMnO₄)や過酸化水素(H₂O₂)などの酸化剤。

置換: アミンやチオールなどの求核剤と、AlCl₃などのルイス酸。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。

主要な生成物:: 具体的な生成物は反応条件によって異なりますが、水酸化誘導体、アミン置換体、還元体などが考えられます。

4. 科学研究における用途

1-[2-(ジエチルアミノ)エチル]-3-ヒドロキシ-5-(4-メチルフェニル)-4-(2-チエニルカルボニル)-3-ピロリン-2-オンは、以下のような用途があります。

医学: 治療効果(例:抗炎症作用、鎮痛作用、抗腫瘍作用)の可能性について研究されています。

化学: 有機合成におけるビルディングブロックとして使用されます。

産業: 特殊化学品の製造に使用されます。

科学的研究の応用

1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one finds applications in:

Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory, analgesic, or antitumor properties).

Chemistry: Used as a building block in organic synthesis.

Industry: Employed in the production of specialty chemicals.

作用機序

この化合物は、特定の分子標的に作用し、細胞経路を調節すると考えられています。正確なメカニズムを解明するためには、さらなる研究が必要です。

類似化合物との比較

構造はユニークですが、1-[2-(ジエチルアミノ)エチル]-3-ヒドロキシ-5-(4-メチルフェニル)-4-(2-チエニルカルボニル)-3-ピロリン-2-オンは、 などの関連化合物と比較することができます。 . これらの比較により、この化合物の特徴と潜在的な利点が明らかになります。

特性

分子式 |

C22H26N2O3S |

|---|---|

分子量 |

398.5 g/mol |

IUPAC名 |

1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C22H26N2O3S/c1-4-23(5-2)12-13-24-19(16-10-8-15(3)9-11-16)18(21(26)22(24)27)20(25)17-7-6-14-28-17/h6-11,14,19,26H,4-5,12-13H2,1-3H3 |

InChIキー |

MXOQBZXMDSUJSG-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone](/img/structure/B12162000.png)

![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162015.png)

![2-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12162019.png)

![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B12162032.png)

![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone](/img/structure/B12162039.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide](/img/structure/B12162041.png)

![3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12162043.png)

![2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide](/img/structure/B12162044.png)

![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylprop-2-en-1-one](/img/structure/B12162054.png)

![3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B12162059.png)

![N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B12162079.png)

![1-(4-Tert-butylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B12162085.png)